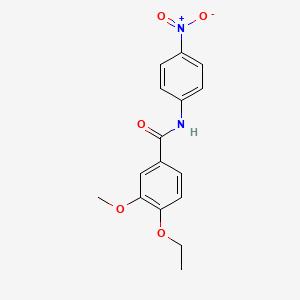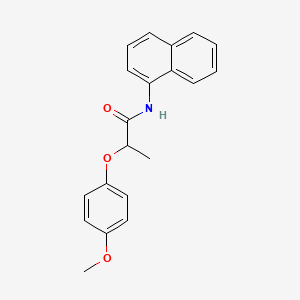![molecular formula C19H21ClN4O3 B4105142 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline](/img/structure/B4105142.png)
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline
Descripción general
Descripción
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was initially developed as a treatment for Parkinson's disease, but its potential uses extend beyond this indication. In
Mecanismo De Acción
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline inhibits the activation of the JNK pathway by binding to the ATP-binding site of the JNK kinase. This prevents the phosphorylation of c-Jun, a transcription factor that is activated by JNK signaling. By inhibiting the activation of the JNK pathway, 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline reduces the production of reactive oxygen species and pro-inflammatory cytokines, which can lead to neuronal cell death.
Biochemical and Physiological Effects:
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline has been shown to have neuroprotective effects in various in vitro and in vivo models of neurological disorders. In addition to inhibiting the JNK pathway, this compound has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promote neuronal survival and growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline has several advantages for lab experiments, including its high potency and selectivity for the JNK pathway. However, this compound has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline. One potential direction is the development of more potent and selective inhibitors of the JNK pathway, which could have improved therapeutic efficacy and reduced toxicity. Another direction is the investigation of the potential uses of 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline in other neurological disorders, such as traumatic brain injury and stroke. Additionally, the development of novel drug delivery systems could improve the solubility and bioavailability of 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline, enabling its use in clinical settings.
Conclusion:
In conclusion, 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline is a small molecule inhibitor that has potential therapeutic applications in various neurological disorders. This compound inhibits the activation of the JNK pathway, which is involved in the pathogenesis of these disorders. While 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline has some limitations for lab experiments, its potential uses in clinical settings make it an exciting area of research for the future.
Aplicaciones Científicas De Investigación
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. This compound has been shown to have neuroprotective effects by inhibiting the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in the pathogenesis of these disorders.
Propiedades
IUPAC Name |
(4-chlorophenyl)-[4-[3-(ethylamino)-4-nitrophenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O3/c1-2-21-17-13-16(7-8-18(17)24(26)27)22-9-11-23(12-10-22)19(25)14-3-5-15(20)6-4-14/h3-8,13,21H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBQGTIISQBCPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyrimidine](/img/structure/B4105064.png)
![2-[1-(4-ethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B4105071.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4105082.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(4-isopropoxybenzoyl)piperazine](/img/structure/B4105088.png)
![4-(2-furyl)-2-phenyl-2,3-diazaspiro[4.5]decan-1-one](/img/structure/B4105094.png)


![2-{[4-ethyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B4105114.png)
![1-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-4-phenylphthalazine](/img/structure/B4105121.png)

![6-iodo-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B4105131.png)
![2-{[3-cyano-7,7-dimethyl-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-cyclohexylacetamide](/img/structure/B4105140.png)
![N-(2,5-dimethoxy-4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B4105145.png)
